4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide typically involves the reaction of 4-chlorobenzylamine with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Benzyl derivatives of the compound.
Substitution: Hydroxyl or alkyl derivatives of the compound.
Scientific Research Applications
4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of protein kinase B (PKB or Akt), which is involved in cell growth and survival pathways
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines
Uniqueness
4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as an inhibitor of PKB, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-3-1-10(2-4-11)9-17-12(18)13(15)5-7-16-8-6-13/h1-4,16H,5-9,15H2,(H,17,18) |
InChI Key |
MUMYPMWHSGRVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)NCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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